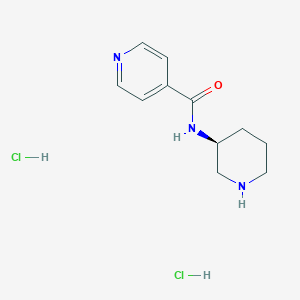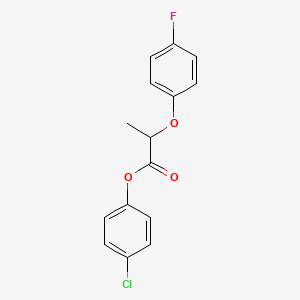
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of a piperidine ring attached to a pyridine ring through a carboxamide linkage. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridine Ring: The piperidine ring is then coupled with a pyridine derivative using a coupling reagent such as EDCI or DCC.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amide bonds.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide: Without the dihydrochloride salt form.
N-(Piperidin-3-yl)pyridine-4-carboxamide: Without the stereochemistry.
N-(Piperidin-3-yl)pyridine-3-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHHLNIWFFUOD-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2864181.png)
![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)
![11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2864184.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)
![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)
![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)
![5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2864193.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)


